Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound. It is characterized by a complex structure that includes multiple functional groups such as esters, ketones, and aromatic rings. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural features. Common synthetic routes might include:
Formation of the Pyrrole Ring: This could be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Thiazole Ring: This might involve a Hantzsch thiazole synthesis, where a thioamide reacts with a haloketone.
Functional Group Modifications: Various steps to introduce the butoxybenzoyl, tert-butylphenyl, and other substituents, likely involving Friedel-Crafts acylation, alkylation, and esterification reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of these synthetic routes for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Flow Chemistry: Employing continuous flow reactors to enhance efficiency and safety.
Purification: Utilizing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy and aromatic sites.
Reduction: Reduction reactions could target the ketone and ester functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might serve as a ligand or catalyst in organic reactions.
Materials Science:
Biology and Medicine
Drug Development: Possible use as a lead compound in the development of new pharmaceuticals.
Biological Studies: Investigating its effects on various biological pathways and targets.
Industry
Chemical Industry: Use in the synthesis of other complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Altering Cellular Pathways: Influencing processes like cell signaling, metabolism, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-(4-methoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Methyl 2-(3-(4-ethoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
Uniqueness
The unique combination of functional groups and structural features in Methyl 2-(3-(4-butoxybenzoyl)-2-(4-(tert-butyl)phenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate might confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in specific applications, such as targeted drug development or specialized materials.
Properties
CAS No. |
617695-41-7 |
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Molecular Formula |
C31H34N2O6S |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-tert-butylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O6S/c1-7-8-17-39-22-15-11-20(12-16-22)25(34)23-24(19-9-13-21(14-10-19)31(3,4)5)33(28(36)26(23)35)30-32-18(2)27(40-30)29(37)38-6/h9-16,24,34H,7-8,17H2,1-6H3/b25-23+ |
InChI Key |
XCQAVNLDUYJJPH-WJTDDFOZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)(C)C)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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